molecular formula C9H15NO3 B042191 Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 114214-49-2

Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B042191
M. Wt: 185.22 g/mol
InChI Key: NXZIGGBPLGAPTI-UHFFFAOYSA-N
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Patent
US08637491B2

Procedure details

To a solution of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (10 g, 0.059 mol) in DCM (200 mL) was added MCPBA (14.5 g, 0.065 mol) and the mixture stirred for 18 h. After this time the mixture was washed with water (50 mL) and sodium bicarbonate solution (50 mL), dried (Na2SO4), filtered and the volatiles evaporated in vacuo. The crude product was purified by chromatography (SiO2; 10% ethyl acetate in DCM), yielding the title compound as a colourless oil (6.2 g, 59%). δH (DMSO-d6) 3.74 (2H, m), 3.57 (2H, m), 3.25 (2H, m), 1.38 (9H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:5][CH:4]=[CH:3][CH2:2]1.C1C=C(Cl)C=C(C(OO)=[O:21])C=1>C(Cl)Cl>[C:9]([O:8][C:6]([N:1]1[CH2:5][CH:4]2[CH:3]([O:21]2)[CH2:2]1)=[O:7])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1(CC=CC1)C(=O)OC(C)(C)C
Name
Quantity
14.5 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After this time the mixture was washed with water (50 mL) and sodium bicarbonate solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (SiO2; 10% ethyl acetate in DCM)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2OC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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